Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-formylthieno[3,2-b]furan-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPWMPORAMOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group and the thieno[3,2-b]furan ring system play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Ethyl 5-methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylate (): Structure: Contains a dithienothiophene fused ring system, with an ethyl carboxylate at position 2 and a methyl group at position 4. Comparison: The absence of a formyl group reduces electrophilicity compared to the target compound. Synthesis: Prepared via nucleophilic substitution with ethyl mercaptoacetate under basic conditions (K₂CO₃/DMF), similar to methods for functionalizing thieno-fused systems .
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (): Structure: Features a thieno[3,2-b]pyrrole core with a bromo substituent at position 2 and a long alkyl chain (dodecyl) at position 3. Comparison: The bromo group enables cross-coupling reactions (e.g., Suzuki), while the dodecyl chain improves solubility in non-polar solvents. The pyrrole nitrogen introduces basicity, contrasting with the oxygen-rich furan in the target compound. Applications: Used in organic field-effect transistors (OFETs) due to extended π-conjugation .
Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate (): Structure: A non-fused furan derivative with chloroethyl and methyl substituents. Comparison: The lack of a fused thiophene ring reduces aromatic stability and conjugation. The chloroethyl group undergoes elimination or nucleophilic substitution, differing from the formyl group’s reactivity in the target compound.
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances solubility in polar aprotic solvents (e.g., DMF, THF) across all analogs. However, bulky substituents (e.g., dodecyl in ) improve solubility in hydrocarbons.
- Stability : The formyl group in the target compound may render it prone to oxidation, unlike bromo- or alkyl-substituted analogs.
Research Findings and Trends
- Crystallography : X-ray studies (e.g., ) reveal planar fused-ring systems in similar compounds, critical for predicting packing efficiency in solid-state materials.
- Safety and Handling : Bromo- and chloro-substituted analogs () require careful handling due to toxicity, while formyl-containing compounds may necessitate protection from moisture and oxygen .
Biological Activity
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thieno[3,2-b]furan derivatives with appropriate formylating agents. The general synthetic pathway includes:
- Formation of Thieno[3,2-b]furan Core : This is achieved through cyclization reactions involving thiophene and furan derivatives.
- Formylation : The introduction of the formyl group is generally performed using Vilsmeier-Haack formylation or other electrophilic formylation methods.
- Esterification : The carboxylic acid moiety is converted to an ester using ethyl alcohol in the presence of acid catalysts.
Biological Properties
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antioxidant Activity : Studies indicate that compounds with thieno-furan structures possess significant antioxidant properties, potentially due to their ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary tests suggest that this compound may exhibit antimicrobial activity against various bacterial strains.
- Anticancer Potential : Research indicates that derivatives similar to this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Anticancer Activity
A study conducted on similar thieno-furan derivatives demonstrated their ability to inhibit cell proliferation in leukemia cell lines. The mechanism involved:
- Induction of Apoptosis : The compounds triggered apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Intracellular Calcium Levels : Increased intracellular calcium levels were observed, which contributed to the apoptotic process.
Antimicrobial Activity
Research has shown that compounds similar to this compound have demonstrated:
- Inhibition Zones Against Bacteria : In vitro studies reported inhibition zones against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 ± 1.0 |
| Escherichia coli | 8 ± 0.5 |
Q & A
Q. What are the established synthetic routes for Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Cyclization : Thiophene-furan fused rings are constructed via transition-metal-catalyzed cyclization. For example, palladium or gold catalysts (e.g., JohnPhosAuSbF6) facilitate annulation reactions between substituted thiophenes and furan precursors .
- Formylation : The 2-formyl group is introduced via Vilsmeier-Haack formylation or direct oxidation of a methyl group using MnO₂ .
- Esterification : Ethyl esterification is achieved via acid-catalyzed condensation with ethanol under reflux .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Rh₂(Oct)₄, JohnPhosAuSbF6, 80°C | 60-75% | |
| Formylation | POCl₃/DMF, then hydrolysis | 50-65% | |
| Esterification | H₂SO₄, ethanol, reflux | >90% |
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the formyl proton (~9.8 ppm) and ester carbonyl (~165 ppm) confirm functional groups .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H aldehyde) .
- X-ray Crystallography :
- Single-crystal analysis using SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) resolves the fused thieno-furan system. Example parameters: Monoclinic space group , Z = 4, R-factor < 0.05 .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : The formyl group participates in C-H⋯O interactions with adjacent ester carbonyls, forming infinite chains. Graph set analysis (Etter’s formalism) classifies these as motifs .
- Stacking Interactions : π-π stacking between thieno[3,2-b]furan rings stabilizes layered structures along the crystallographic a-axis, as seen in analogous compounds .
Table 2 : Key Crystallographic Parameters (Hypothetical Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | ||
| Bond Length (C=O) | 1.21 Å | |
| Dihedral Angle (Furan-Thiophene) | 5.2° |
Q. What computational strategies predict the reactivity of the formyl group in this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic reactivity at the formyl carbon (LUMO ≈ -1.8 eV). Fukui indices highlight susceptibility to nucleophilic attack .
- Molecular Docking : Docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, leveraging the aldehyde’s electrophilicity .
Q. How can data contradictions in spectral or crystallographic analyses be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
